molecular formula C10H15N3Si B8647820 N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine

N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine

Cat. No.: B8647820
M. Wt: 205.33 g/mol
InChI Key: OLBXBEFTFKNAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H15N3Si and a molecular weight of 205.33 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine typically involves the reaction of N-methylpyrimidin-2-amine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H15N3Si

Molecular Weight

205.33 g/mol

IUPAC Name

N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine

InChI

InChI=1S/C10H15N3Si/c1-11-10-12-7-9(8-13-10)5-6-14(2,3)4/h7-8H,1-4H3,(H,11,12,13)

InChI Key

OLBXBEFTFKNAKP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with palladium(bisbenzonitrile)dichloride (0.23 g, 0.61 mmol), trit-butylphosphonium tetrafluoroborate (0.35 g, 1.2 mmol) and copper (I) iodide (0.11 g, 0.61 mmol) under argon. 20 mL dioxane was added, followed by diisopropylethylamine (2.6 mL, 18 mmol), 5-bromo-N-methylpyrimidin-2-amine (2.3 g, 12 mmol), and trimethylsilyl acetylene (3.4 mL, 24 mmol). The reaction was allowed to stir overnight. The cloudy brown mixture was diluted with EtOAc and filtered through a pad of silica gel and concentrated in vacuo to give a brown solid. This was further purified by silica gel chromatography, eluting with 0-50% EtOAc/dichloromethane to give N-methyl-5-(2-(trimethylsilyl)ethynyl)pyrimidin-2-amine as a yellow solid. MS m/z=206 [M+H]+. Calc'd for C10H15N3Si: 205.
[Compound]
Name
palladium(bisbenzonitrile)dichloride
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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